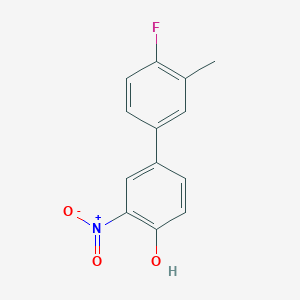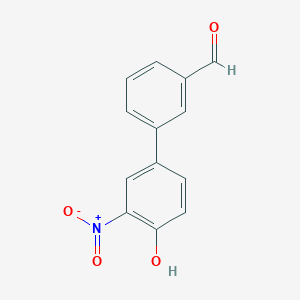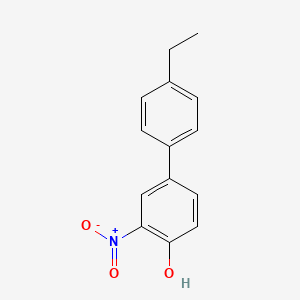
4-(4-Fluoro-3-methylphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-3-methylphenyl)-2-nitrophenol (4-F3MP-2NP) is a synthetic chemical compound that has recently become of great interest to the scientific community. It is a nitrophenol derivative, which is a type of phenol that has been modified with a nitro group. This compound has been studied for its potential in a wide range of applications, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
科学研究应用
4-(4-Fluoro-3-methylphenyl)-2-nitrophenol, 95% has a wide range of potential applications in scientific research, including as a reagent for the synthesis of other compounds and as a catalyst for chemical reactions. It has also been studied for its potential to be used as an inhibitor of certain enzymes, and as a probe for the study of protein-protein interactions. Additionally, it has been used to study the binding of small molecules to proteins, as well as to study the structure and function of proteins.
作用机制
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed to interact with proteins in a way that inhibits their activity. Specifically, it is thought to bind to the active site of certain enzymes, blocking their ability to catalyze reactions. It is also believed to interact with proteins involved in protein-protein interactions, possibly disrupting these interactions and thus altering the behavior of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-2-nitrophenol, 95% are not yet fully understood. However, it is believed that it may have the potential to be used as a therapeutic agent for certain diseases, as it has been shown to inhibit certain enzymes involved in disease processes. Additionally, it has been shown to interact with proteins involved in protein-protein interactions, suggesting that it may be useful in the study of diseases that involve these interactions.
实验室实验的优点和局限性
4-(4-Fluoro-3-methylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions, making it suitable for use in a variety of applications. Additionally, it has been shown to be an effective inhibitor of certain enzymes and has potential as a probe for the study of protein-protein interactions. However, there are some limitations to its use in laboratory experiments, such as its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for the study of 4-(4-Fluoro-3-methylphenyl)-2-nitrophenol, 95%. These include further research into its mechanism of action, its potential as a therapeutic agent, and its potential to be used as a probe for the study of protein-protein interactions. Additionally, further research into its solubility in aqueous solutions could be beneficial, as this could make it more useful in laboratory experiments. Finally, more research is needed to determine the full range of potential applications of 4-(4-Fluoro-3-methylphenyl)-2-nitrophenol, 95%.
合成方法
The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-nitrophenol, 95% is a multi-step process, beginning with the reaction of 4-fluoro-3-methylphenol (4-F3MP) with nitric acid to form the nitrated 4-F3MP-2-nitro-phenol (4-(4-Fluoro-3-methylphenyl)-2-nitrophenol, 95%). This reaction requires the use of a strong acid and is usually carried out at a temperature of around 50°C. The nitrated compound is then purified by various methods, such as column chromatography, to obtain a pure sample of 4-(4-Fluoro-3-methylphenyl)-2-nitrophenol, 95%.
属性
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-8-6-9(2-4-11(8)14)10-3-5-13(16)12(7-10)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBCSRFSRXYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686242 |
Source


|
| Record name | 4'-Fluoro-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylphenyl)-2-nitrophenol | |
CAS RN |
1261923-07-2 |
Source


|
| Record name | 4'-Fluoro-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














